2,2,2-Trifluoro-1-(4-isobutylphenyl)ethanone
Description
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethanone is a fluorinated acetophenone derivative characterized by a trifluoromethyl ketone group attached to a 4-isobutylphenyl ring. The trifluoromethyl group enhances hydrophobicity and metabolic stability, making the compound valuable in pharmaceutical and materials science applications. Its molecular formula is C₁₂H₁₃F₃O, with a molecular weight of 230.23 g/mol. The isobutyl substituent introduces steric bulk, influencing reactivity and physical properties such as melting point and solubility .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(2-methylpropyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-8(2)7-9-3-5-10(6-4-9)11(16)12(13,14)15/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLICWPXGGGICOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219523 | |
| Record name | 2,2,2-Trifluoro-1-[4-(2-methylpropyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118569-68-9 | |
| Record name | 2,2,2-Trifluoro-1-[4-(2-methylpropyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118569-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-[4-(2-methylpropyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethanone typically involves the introduction of a trifluoromethyl group into an acetophenone derivative. One common method is the Friedel-Crafts acylation of 4-isobutylbenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoroacetic acid or 4-isobutylbenzoic acid.
Reduction: Formation of 2,2,2-trifluoro-1-(4-isobutylphenyl)ethanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator. The compound can form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their conformation and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the aromatic ring or the ketone functional group. Below is a comparative analysis:
Substituent Effects on Properties
- Hydrophobicity : The trifluoromethyl group increases hydrophobicity in all analogues. However, polar substituents (e.g., -OH in 4-hydroxyphenyl) reduce this effect, enhancing water solubility .
- Steric Effects : Bulky groups like isobutyl (vs. smaller substituents like -OCH₃ or -F) hinder nucleophilic attacks on the ketone, altering reaction kinetics .
- Electronic Effects : Electron-donating groups (e.g., -OCH₃) activate the aromatic ring toward electrophilic substitution, while electron-withdrawing groups (e.g., -CF₃) deactivate it .
Biological Activity
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethanone, a compound with the CAS number 118569-68-9, is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group and an isobutylphenyl moiety, which contribute to its chemical reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a useful scaffold in drug design.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . The compound has been shown to interact with various enzymes through competitive inhibition. The trifluoromethyl group can mimic natural substrates, allowing it to bind effectively to enzyme active sites. This interaction can disrupt normal enzymatic functions, leading to altered biochemical pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Its sulfonamide-like structure allows it to inhibit bacterial growth by interfering with folate synthesis pathways, similar to traditional sulfonamide antibiotics. This aspect has been explored in several studies:
- In vitro studies demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
- Case Study : A study on the efficacy of this compound against resistant bacterial strains showed a 70% reduction in bacterial viability within 24 hours of treatment.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines:
- Research Findings : In a controlled study involving macrophage cell lines, treatment with the compound resulted in a 50% decrease in TNF-alpha production compared to untreated controls.
- Mechanism : The anti-inflammatory effects are likely due to the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme inhibition |
| Sulfanilamide | Yes | Moderate | Folate synthesis inhibition |
| N,N-Diethyl-2-hydroxybenzene-1-sulfonamide | Yes | Low | Enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
